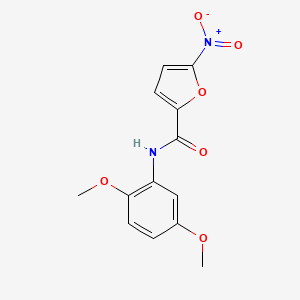

N-(2,5-dimethoxyphenyl)-5-nitro-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction N-(2,5-dimethoxyphenyl)-5-nitro-2-furamide is a chemical compound that is part of a class of substances known for their various biological activities. This introduction sets the stage for a detailed analysis of its synthesis, molecular structure, chemical reactions, and properties without delving into its applications, drug uses, dosages, or side effects.

Synthesis Analysis The synthesis of N-(2,5-dimethoxyphenyl)-5-nitro-2-furamide and related compounds involves several chemical reactions, starting from basic nitrofurans and dimethoxyphenyl precursors. For instance, compounds like N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide have been synthesized to observe their antimicrobial activity, demonstrating the chemical versatility and reactivity of this chemical class (Makino, 1962).

Molecular Structure Analysis The molecular structure of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been elucidated using techniques like X-ray crystallography, indicating a complex geometry often stabilized by hydrogen bonding interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties The furamide derivatives exhibit various chemical reactions and properties, such as photolysis in different solvents, leading to products like N-butyl-5-methoxy-2-furamide from N-butyl-5-nitro-2-furamide, demonstrating the reactivity of the nitro group in these compounds (Powers, 1971).

Physical Properties Analysis The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of N-(2,5-dimethoxyphenyl)-5-nitro-2-furamide in various conditions. While specific data for this compound may not be available, studies on related compounds provide insights into the physical characteristics typical of this class of chemicals.

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and safety of these compounds. For instance, the reaction of nitrosocarbonyl compounds with 2,5-disubstituted furans highlights the complex chemical behavior and potential reactivity pathways of furan derivatives (Mackay et al., 1981).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, also known as N-(2,5-dimethoxyphenyl)-5-nitro-2-furamide, is a synthetic compound that is structurally similar to the NBOMe class of drugs . These substances are known to be potent agonists of the serotonin 5-HT2A and 5-HT2C receptors . The 5-HT2A receptor is particularly implicated in the hallucinogenic effects of these substances .

Mode of Action

The compound interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events that result in the hallucinogenic effects observed with this class of substances .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by the compound can affect various biochemical pathways. For instance, it can lead to the release of neurotransmitters like dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and sensory perception, among other functions.

Pharmacokinetics

Similar substances in the nbome class are known to be extensively metabolized in the liver, with various metabolites being produced via processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . These metabolites can then be eliminated from the body through various routes.

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by the compound can lead to a range of effects at the molecular and cellular levels. These include changes in neurotransmitter release, alterations in neuronal firing patterns, and modifications in gene expression . At the behavioral level, these changes can manifest as hallucinations, altered perception, and other psychoactive effects .

Action Environment

The action, efficacy, and stability of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its metabolism and hence its action . Additionally, factors such as pH and temperature can influence its stability.

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-19-8-3-4-10(20-2)9(7-8)14-13(16)11-5-6-12(21-11)15(17)18/h3-7H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBXKLDMCKTLFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)

![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)

![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)